molecular formula C6H10N2O B2476455 1-(1-Methyl-1H-imidazol-4-yl)-ethanol CAS No. 70702-82-8

1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Cat. No. B2476455
CAS RN: 70702-82-8
M. Wt: 126.159
InChI Key: QGZWNTJKBUPORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-4-yl)-ethanol, also known as MIE, is an organic molecule with a wide range of applications in scientific research. It is an imidazole derivative and has been used in a variety of laboratory experiments, including as an inhibitor of enzymes, a fluorescent probe, and a ligand in receptor binding assays. The structure of MIE is unique and has been studied extensively to understand its properties and potential applications.

Scientific Research Applications

1. Cytoprotective and Antiulcer Activity

1-(1-Methyl-1H-imidazol-4-yl)-ethanol and its derivatives have been studied for their potential cytoprotective and antiulcer activities. A study explored the synthesis of various imidazole derivatives and evaluated their effects, finding that certain compounds showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity. This indicates potential applications of these compounds in the development of treatments for gastric ulcers and related conditions (Ikeda et al., 1996).

2. Anticonvulsant Properties

Studies on the (arylalkyl)imidazoles class of antiepileptic drugs, to which 1-(1-Methyl-1H-imidazol-4-yl)-ethanol belongs, have shown that these compounds have significant anticonvulsant activities. The research highlighted the importance of the alkylimidazole portion of the molecule for pharmacological activity, suggesting that these compounds could have clinical utility in the treatment of epilepsy (Robertson et al., 1986).

3. Antioxidant and Neuroprotective Effects

Imidazole derivatives, including 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, have been explored for their antioxidant properties and potential neuroprotective effects. A study investigating benzimidazole containing acetamide derivatives demonstrated their ability to ameliorate ethanol-induced oxidative stress, neuroinflammation, and memory impairment. The research suggested that these compounds, due to their affinity towards various receptors involved in neurodegeneration, could serve as multi-target neuroprotectants (Imran et al., 2020).

properties

IUPAC Name

1-(1-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-8(2)4-7-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZWNTJKBUPORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.